4H-1,4-thiazine 1,1-dioxide
Overview
Description
4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .
Synthesis Analysis
Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .
Molecular Structure Analysis
The molecular formula of 4H-1,4-thiazine 1,1-dioxide is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .
Chemical Reactions Analysis
Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .
Scientific Research Applications
1. Synthesis and Biological Activities 4H-1,4-thiazine 1,1-dioxide and its derivatives have been synthesized and studied for their various biological activities. Notably, they have been tested for antimicrobial activities against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth. The derivatives synthesized from ultrasonic-mediated reactions have been evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential in medical and industrial applications (Zia-ur-Rehman et al., 2009); (Sundari et al., 2007).
2. Novel Synthesis Methods The chemical has been a focal point in developing innovative synthesis methods. A peroxide-free synthesis protocol yielded high-quality benzo[b][1,4]thiazine 1,1-dioxide derivatives with strong antimicrobial properties. These novel synthesis approaches, including ring contraction and aminosulfonylation reactions, are vital for producing pharmacologically relevant derivatives efficiently (Fülöpová et al., 2015); (Mitra et al., 2016).
3. Catalytic Applications N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for synthesizing various derivatives, demonstrating its versatility in chemical synthesis and its compliance with green chemistry protocols (Khazaei et al., 2015).
properties
IUPAC Name |
4H-1,4-thiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNAEYJAVKHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,4-thiazine 1,1-dioxide |
Citations
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